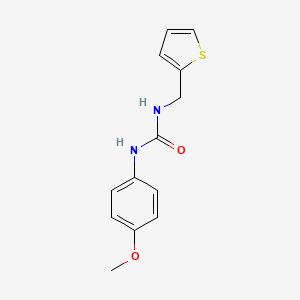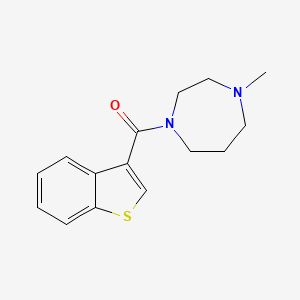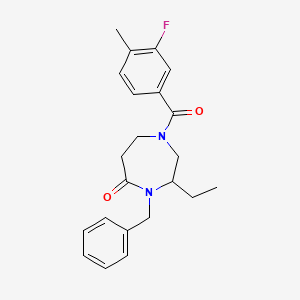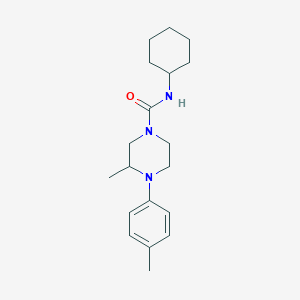
N-(4-methoxyphenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2-thienylmethyl)urea, commonly known as MTU, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This molecule has a unique structure that makes it a promising candidate for drug development, as well as for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of MTU is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. Studies have shown that MTU can inhibit the activity of various kinases, including Akt, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects
MTU has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, MTU has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, making it a well-characterized compound. However, MTU also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on MTU. One area of interest is the development of MTU-based drugs for cancer therapy. Additionally, there is interest in studying the potential applications of MTU in other fields, such as neurodegenerative disease research and drug discovery. Finally, further research is needed to fully understand the mechanism of action of MTU and its potential applications in various biological processes.
Méthodes De Synthèse
MTU can be synthesized through a series of chemical reactions involving the condensation of 4-methoxyaniline and 2-thienylcarboxaldehyde, followed by the addition of urea. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
MTU has been studied extensively for its potential applications in the field of cancer research. Studies have shown that MTU can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MTU has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-6-4-10(5-7-11)15-13(16)14-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUOLBCBRPXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-isopropylpropanamide](/img/structure/B5425306.png)
![N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5425309.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5425327.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)

![1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5425366.png)
![2-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5425369.png)
![N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5425393.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5425400.png)
